molecular formula C21H17BrN2O3 B15007035 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B15007035
M. Wt: 425.3 g/mol
InChI Key: LCCFVLGMPPDCQJ-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that combines the structural features of indole and chromene Indole derivatives are known for their wide range of biological activities, while chromene derivatives are recognized for their pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in downstream effects on cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
  • N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
  • N-[2-(5-iodo-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Uniqueness

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the bromo group, which can significantly influence its biological activity and chemical reactivity. The bromo group can participate in various substitution reactions, making it a versatile intermediate for the synthesis of other derivatives .

Properties

Molecular Formula

C21H17BrN2O3

Molecular Weight

425.3 g/mol

IUPAC Name

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C21H17BrN2O3/c1-12-15(16-11-14(22)6-7-18(16)24-12)8-9-23-20(25)17-10-13-4-2-3-5-19(13)27-21(17)26/h2-7,10-11,24H,8-9H2,1H3,(H,23,25)

InChI Key

LCCFVLGMPPDCQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)CCNC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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